molecular formula C14H12N2O6S B4912094 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID

2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID

Cat. No.: B4912094
M. Wt: 336.32 g/mol
InChI Key: UFJVAPIRHXWKRM-UHFFFAOYSA-N
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Description

2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a diazinan ring, a methoxyphenoxy group, and an acetic acid moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID typically involves multiple steps, starting with the preparation of the diazinan ring. This can be achieved through the reaction of appropriate precursors under controlled conditions. The methoxyphenoxy group is then introduced via a substitution reaction, followed by the addition of the acetic acid moiety through esterification or similar reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID can undergo various chemical reactions, including:

    Oxidation: This reaction can alter the oxidation state of the sulfur or nitrogen atoms in the diazinan ring.

    Reduction: Reduction reactions can modify the double bonds or carbonyl groups within the compound.

    Substitution: The methoxyphenoxy group can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID has numerous applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.

    Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.

    Industry: It can be employed in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism by which 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diazinan ring and methoxyphenoxy group can bind to specific sites on these targets, modulating their activity and triggering downstream pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{4-[(4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YLIDENE)METHYL]-2-METHOXYPHENOXY}ACETIC ACID stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

2-[4-[(4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]-2-methoxyphenoxy]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O6S/c1-21-10-5-7(2-3-9(10)22-6-11(17)18)4-8-12(19)15-14(23)16-13(8)20/h2-5H,6H2,1H3,(H,17,18)(H2,15,16,19,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFJVAPIRHXWKRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)NC2=O)OCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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